molecular formula C9H10F3NO4 B2757668 Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid CAS No. 2247102-79-8

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid

Cat. No.: B2757668
CAS No.: 2247102-79-8
M. Wt: 253.177
InChI Key: OROASRVAFIJYMR-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid is a compound with the molecular formula C7H9NO2.C2HF3O2 and a molecular weight of 253.18 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with propargyl esters under specific conditions. One common method includes the use of triethylamine as a base and 3,3-dimethylacryloyl chloride as a reagent . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(azetidin-3-yl)prop-2-ynoate
  • 2,2,2-Trifluoroacetic acid
  • Azetidine derivatives

Uniqueness

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.C2HF3O2/c1-10-7(9)3-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,4-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROASRVAFIJYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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